An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione
An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the target compound 5-(2-Phenylethyl)cyclohexane-1,3-dione. The information presented herein is curated for researchers and professionals in the fields of organic synthesis and drug development.
Synthesis of 5-(2-Phenylethyl)cyclohexane-1,3-dione
A robust and efficient synthesis of 5-(2-Phenylethyl)cyclohexane-1,3-dione can be achieved through a multi-step process involving a Michael addition followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. This synthetic approach offers a high degree of control and scalability.
Proposed Synthetic Pathway
The synthesis commences with the Michael addition of diethyl malonate to phenethyl vinyl ketone. The resulting adduct then undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the final product, 5-(2-Phenylethyl)cyclohexane-1,3-dione.
Caption: Proposed synthetic workflow for 5-(2-Phenylethyl)cyclohexane-1,3-dione.
Experimental Protocol
Step 1: Michael Addition of Diethyl Malonate to Phenethyl Vinyl Ketone
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To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a dropping funnel and a condenser, add diethyl malonate (16 g, 0.1 mol).
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Stir the mixture at room temperature for 30 minutes.
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Add phenethyl vinyl ketone (16 g, 0.1 mol) dropwise to the solution over a period of 30 minutes, maintaining the temperature below 30°C.
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After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
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Neutralize the reaction mixture with dilute hydrochloric acid.
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Extract the product with diethyl ether (3 x 50 mL).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 2: Intramolecular Dieckmann Condensation
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Dissolve the crude Michael adduct from Step 1 in 100 mL of dry toluene.
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Add sodium ethoxide (8.2 g, 0.12 mol) to the solution.
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Heat the mixture to reflux for 6 hours.
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Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
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To the crude cyclic β-keto ester from Step 2, add 100 mL of a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 4 hours.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2.
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Heat the acidified mixture to reflux for 2 hours to effect decarboxylation.
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Cool the mixture to room temperature, which should result in the precipitation of the crude product.
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Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 5-(2-Phenylethyl)cyclohexane-1,3-dione.
Characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione
The structure and purity of the synthesized 5-(2-Phenylethyl)cyclohexane-1,3-dione (CAS No: 107619-38-5) can be confirmed by a combination of spectroscopic and physical methods.
Predicted and Experimental Data
The following table summarizes the expected and, where available, reported characterization data for the target compound.
| Parameter | Expected/Reported Value |
| Molecular Formula | C₁₄H₁₆O₂ |
| Molecular Weight | 216.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 3.50 (s, enolic CH), 2.80-2.60 (m, 4H, Ar-CH₂-CH₂-), 2.50-2.20 (m, 5H, cyclohexanedione protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 204 (C=O), 190 (enolic C-OH), 141 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 108 (enolic C-H), 45 (CH₂), 38 (CH), 33 (CH₂), 30 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, enol), 2930 (C-H, sp³), 1600 (C=O, conjugated), 1580 (C=C, enol) |
| Mass Spectrum (EI) | m/z 216 (M⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺) |
Characterization Workflow
A logical workflow for the characterization of the synthesized compound is outlined below.
Caption: Logical workflow for the characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione.
This guide provides a foundational framework for the synthesis and characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and requirements.
